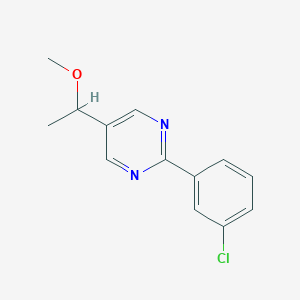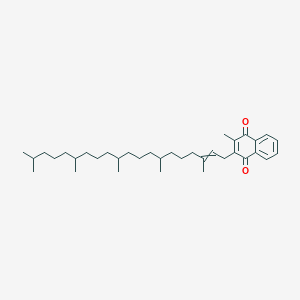
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Alkylation: Introduction of the eicosenyl side chain through alkylation reactions.
Oxidation: Formation of the naphthoquinone core via oxidation reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to form hydroquinones.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cells.
Signal Transduction Modulation: Alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar chemical properties.
Vitamin K: A naturally occurring naphthoquinone with important biological functions.
Menadione: A synthetic naphthoquinone used as a vitamin K supplement.
Uniqueness
2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione is unique due to its specific side chain and structural features, which may confer distinct biological activities and applications compared to other naphthoquinones.
Eigenschaften
Molekularformel |
C36H56O2 |
|---|---|
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
2-methyl-3-(3,7,11,15,19-pentamethylicos-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3 |
InChI-Schlüssel |
BZMAZXMEQPQQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
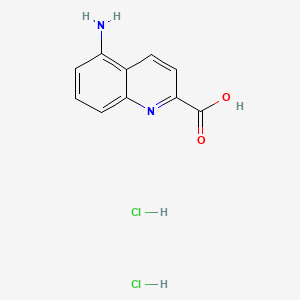
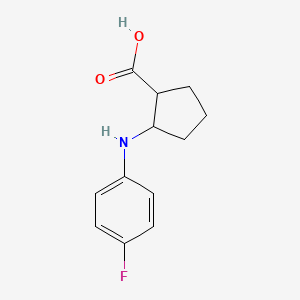
![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

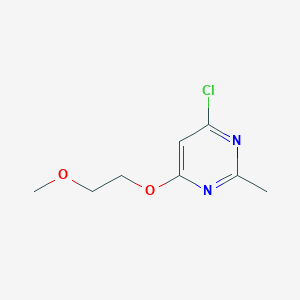


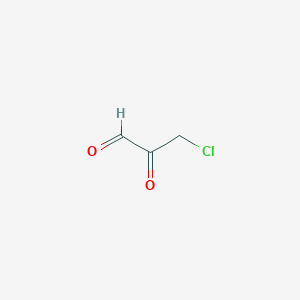
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide](/img/structure/B13890336.png)
![4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890337.png)
